molecular formula C8H16ClNO2 B13733847 trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride

trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Cat. No.: B13733847
M. Wt: 193.67 g/mol
InChI Key: JWBUUGGYBZEBNC-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride (CAS: 2253105-26-7) is a chiral piperidine derivative of high importance in medicinal and organic chemistry research. With a molecular formula of C 8 H 16 ClNO 2 and a molecular weight of 193.67 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Piperidine rings are a fundamental scaffold found in more than twenty classes of pharmaceuticals, making this ester a valuable intermediate for drug discovery and development . Its structure features a methyl ester group, which can be manipulated through hydrolysis, amidation, or reduction, and a basic piperidine nitrogen, allowing for further functionalization or salt formation . Researchers utilize this and similar piperidine-carboxylates in the design and exploration of new bioactive compounds, including potential therapies for neurological targets . The "trans" configuration of the substituents on the piperidine ring is a critical structural feature that influences the compound's conformation and interaction with biological systems. For research purposes only. Not intended for diagnostic or therapeutic use. Handling and Safety: This compound requires specific storage conditions and should be kept in a dark place under an inert atmosphere at room temperature . Please refer to the associated Safety Data Sheet for comprehensive handling, hazard, and first-aid information.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (3R,5R)-5-methylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1

InChI Key

JWBUUGGYBZEBNC-ZJLYAJKPSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CNC1)C(=O)OC.Cl

Canonical SMILES

CC1CC(CNC1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Method Based on Catalytic Hydrogenation of Pyridine Derivatives

This method, derived from a patent describing the preparation of related trans-3-methyl-5-benzylaminopiperidine intermediates, can be adapted for trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride synthesis by modifying the substituents accordingly.

Stepwise Procedure:
Step Reaction Description Conditions Notes
1 Quaternization of 3-methyl-5-hydroxypyridine with benzyl halide to form quaternary ammonium salt Toluene or xylene, 80–120°C, 3–5 hours Benzyl bromide or chloride used; molar ratio benzyl halide: pyridine ~1.1–1.3
2 Catalytic hydrogenation of quaternary salt to racemic cis-3-methyl-5-hydroxypiperidine Alcohol solvent (methanol, ethanol, isopropanol), Pd-C or Ru-C catalyst (5–15% mass), 5–10 MPa H2, 80–120°C, 10–24 hours Filtration to remove catalyst; product can be resolved to optically pure isomer
3 Sulfonylation of hydroxypiperidine to sulfonic acid ester Dichloromethane, triethylamine (3–4 equiv), sulfonyl chloride (2.4–3 equiv), DMAP (0.2–0.5 equiv), room temperature Sulfonylation reagents include methanesulfonyl chloride or p-toluenesulfonyl chloride
4 Nucleophilic substitution with amine (e.g., benzylamine) to form sulfonamide intermediate 160–200°C, 5–10 hours, excess amine (2–4 equiv) Excess amine recovered by reduced pressure distillation
5 Hydrolysis of sulfonamide to trans-3-methyl-5-benzylaminopiperidine Acetic acid and 37% HCl mixture, 90–120°C After reaction, pH adjusted to 13 with NaOH; extraction and purification yield crude product

This process allows for the preparation of the trans isomer with high stereochemical purity after chiral resolution.

Method Based on Pyroglutaminol-Derived Intermediates

An alternative stereoselective synthesis route uses pyroglutaminol as a chiral starting material to access trans-5-methylpiperidin-3-ol derivatives, which can be further converted to the methyl ester and hydrochloride salt.

Key Steps:
Step Reaction Description Conditions Notes
1 Condensation of S- or R-pyroglutaminol with benzaldehyde in acid catalysis to form bicyclic intermediate Acid catalyst, standard condensation conditions Provides chiral bicyclic intermediate
2 Alkylation with iodomethane yielding a mixture of cis and trans isomers (6:1 ratio) Alkylation conditions typical for methylation Separation by column chromatography to isolate minor trans isomer
3 Reduction of trans isomer with lithium aluminum hydride Standard reduction conditions Converts bicyclic intermediate to substituted prolinol
4 Ring expansion using trifluoroacetic anhydride and triethylamine Mild conditions preserving stereochemistry Yields ring-expanded product with desired trans stereochemistry
5 Debenzylation by palladium-catalyzed hydrogenation Pd catalyst, hydrogen atmosphere Produces trans-piperidine derivative ready for further functionalization

Following this route, the trans-5-methylpiperidin-3-ol intermediate can be esterified to the methyl 3-carboxylate and converted into the hydrochloride salt, completing the synthesis of this compound.

Comparative Analysis of Methods

Feature Catalytic Hydrogenation Route Pyroglutaminol Route
Starting Material 3-methyl-5-hydroxypyridine S- or R-pyroglutaminol
Stereochemical Control Achieved via catalytic hydrogenation and chiral resolution Achieved via chiral starting material and chromatographic separation
Reaction Complexity Multi-step with sulfonylation and substitution Multi-step with ring expansion and debenzylation
Scalability Suitable for industrial scale due to mild conditions and available raw materials More complex, may be less suitable for large scale
Optical Purity High after chiral resolution High due to chiral starting material

Summary Table of Key Reaction Conditions

Step Reagents Solvent Temperature Time Catalyst Outcome
Quaternization Benzyl halide Toluene/xylene 80–120°C 3–5 h None Quaternary ammonium salt
Hydrogenation H2 gas Methanol/EtOH/iPrOH 80–120°C 10–24 h Pd-C or Ru-C cis-3-methyl-5-hydroxypiperidine
Sulfonylation Sulfonyl chloride, TEA, DMAP Dichloromethane RT Several hours None Sulfonic acid ester
Nucleophilic substitution Benzylamine Neat or solvent 160–200°C 5–10 h None Sulfonamide intermediate
Hydrolysis AcOH, HCl None 90–120°C Several hours None trans-3-methyl-5-benzylaminopiperidine

Research Discoveries and Industrial Relevance

  • The catalytic hydrogenation and chiral resolution method offers a cost-effective and scalable route to trans-configured piperidine derivatives, which are crucial intermediates in quinolone antibiotic synthesis.
  • The pyroglutaminol-based synthesis provides stereochemical precision from a chiral pool source, useful for synthesizing enantiomerically pure compounds for medicinal chemistry applications.
  • Both methods highlight the importance of stereochemical control in piperidine ring functionalization, impacting the biological activity of derived pharmaceuticals.
  • The use of mild reaction conditions and readily available reagents in the catalytic hydrogenation route facilitates industrial adoption.
  • The chiral resolution steps, while adding complexity, ensure high optical purity necessary for pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system involved. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, influencing their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperidine carboxylate salts. Key structural analogues include:

Compound Name CAS Number Substituents Purity Key Differences
Methyl 4-methylpiperidine-3-carboxylate HCl 1211510-61-0 Methyl at 4-position 98% Altered steric hindrance at 4-position
Dimethyl piperidine-3,5-dicarboxylate HCl 1439815-15-2 Methyl esters at 3- and 5-positions 95% Increased polarity due to dual esters
Ethyl 5-hydroxypiperidine-3-carboxylate HCl 40615-36-9 Ethyl ester, hydroxyl at 5-position 95% Enhanced solubility via hydroxyl group
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate HCl 741217-33-4 Fluorophenyl substituent, pyrrolidine ring 80% similarity Smaller ring size (5-membered vs. 6-membered)

Key Observations :

  • Positional Isomerism: Methyl substitution at the 4-position (vs.
  • Functional Groups : Ethyl esters or hydroxyl groups (e.g., Ethyl 5-hydroxypiperidine-3-carboxylate HCl) increase hydrophilicity, whereas methyl esters enhance lipophilicity, impacting membrane permeability .
  • Ring Size : Pyrrolidine derivatives (e.g., trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate HCl) exhibit reduced conformational flexibility compared to piperidines, influencing their pharmacokinetic properties .
Spectroscopic and Electronic Properties

Nuclear magnetic resonance (NMR) studies of related piperidine complexes reveal that electron-donating substituents (e.g., methyl groups) induce downfield shifts in proton signals due to deshielding effects. For example, in ruthenium complexes, methyl groups at the 5-position of piperidine result in distinct δ 2.20–0.92 ppm peaks in $ ^1 \text{H} $-NMR spectra, a pattern consistent with the title compound’s electronic environment . In contrast, hydroxyl or fluorophenyl substituents (e.g., in Ethyl 5-hydroxypiperidine-3-carboxylate HCl) generate additional deshielding or hydrogen-bonding interactions, further shifting resonance signals .

Biological Activity

trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • Structural Features : The compound features a piperidine ring with a methyl group at the 5-position and a carboxylate ester functional group at the 3-position, which contributes to its reactivity and biological activity .

Research indicates that this compound interacts with various neurotransmitter systems, particularly those associated with the central nervous system (CNS). Its piperidine structure allows it to bind to neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression .

Key Neurotransmitter Interactions

  • Serotonin Pathway : Compounds similar in structure have been shown to modulate serotonin levels, which are crucial for mood regulation.
  • Dopamine Pathway : The compound may influence dopamine pathways, potentially affecting cognitive functions and mood stabilization .

Biological Activity Studies

Several studies have explored the biological activity of this compound. Below are key findings:

Study FocusFindings
Cytotoxicity Research has indicated that derivatives of piperidine exhibit varying degrees of cytotoxicity against cancer cell lines. For example, related compounds demonstrated significant apoptosis induction in tumor models .
Receptor Binding Affinity Studies have shown that this compound has promising binding affinities to various receptors, indicating potential as a therapeutic agent .
Anticancer Potential Some derivatives have been identified as having anticancer properties, with mechanisms involving receptor activation that stimulates cell proliferation and resistance to apoptosis .

Case Studies

  • Neuropharmacological Effects :
    • A study investigated the effects of piperidine derivatives on anxiety-like behaviors in animal models. The results suggested that compounds with similar structures could reduce anxiety symptoms by modulating serotonergic transmission .
  • Anticancer Activity :
    • In vitro studies tested the cytotoxic effects of piperidine derivatives against various cancer cell lines. One study reported that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride?

  • Methodological Answer : The compound can be synthesized via selective esterification and subsequent hydrochlorination. For example, intermediates like 5-methylpiperidine-3-carboxylic acid can be esterified using methanol under acidic conditions, followed by reaction with HCl gas to form the hydrochloride salt. Structural analogs such as 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride (CAS 205692-64-4) demonstrate similar synthetic pathways involving tautomer resolution during purification .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm the trans configuration .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify key signals (e.g., ester carbonyl at ~170 ppm, piperidine ring protons at 1.5–3.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C9_9H17_{17}NO2_2·HCl, M.W. 207.65) .

Q. What safety protocols are essential when handling this hydrochloride salt in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store separately from bases and oxidizers.
  • Dispose of waste via licensed hazardous waste contractors, as improper disposal risks environmental contamination (e.g., chloride ion release) .

Advanced Research Questions

Q. How can tautomeric equilibria in intermediates affect the synthesis of this compound?

  • Methodological Answer : Tautomerism in precursors (e.g., enol-oxo forms in 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride) can lead to by-products. Use pH-controlled crystallization (e.g., acidic conditions favoring the oxo form) and monitor via 1^1H NMR (disappearance of enolic proton at ~10 ppm) .

Q. What green chemistry approaches minimize the environmental impact of synthesizing this compound?

  • Methodological Answer :

  • Catalyst optimization : Replace Pd-based catalysts (used in analogous Heck reactions) with lower-energy alternatives (e.g., ligand-free conditions) to reduce heavy metal waste .
  • Solvent selection : Use bio-based solvents (e.g., cyclopentyl methyl ether) instead of dichloromethane.
  • Energy efficiency : Microwave-assisted synthesis reduces reaction time (e.g., from 24 h to 2 h for esterification steps) .

Q. How does the stereochemistry of this compound influence its pharmacological activity?

  • Methodological Answer :

  • Conduct comparative studies with cis isomers using receptor-binding assays (e.g., GPCR targets).
  • Molecular docking simulations (e.g., AutoDock Vina) can predict stereospecific interactions with biological targets, as seen in structurally related fluorophenylpiperidine derivatives .

Q. How can researchers resolve discrepancies in purity assessments of this compound using HPLC?

  • Methodological Answer :

  • Column selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/0.1% TFA in water.
  • Detection : UV at 210 nm for carboxylate absorption.
  • Validation : Spiking with known impurities (e.g., methyl 5-methylpiperidine-3-carboxylate free base) confirms retention time shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.